Difuroyl Disulfide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

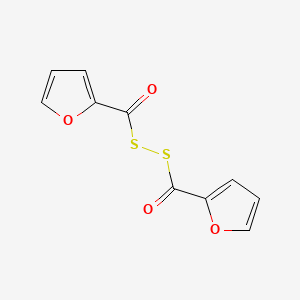

ジフリルジスルフィドは、ジスルフィド結合でつながった2つのフリル基の存在を特徴とする化学化合物です。ジスルフィド結合は、タンパク質やペプチドの三次元構造を安定化する役割で知られています。ジフリルジスルフィドは、そのユニークな構造により、科学研究や産業用途のさまざまな分野で関心を集めています。

準備方法

合成経路と反応条件

ジフリルジスルフィドは、チオールの酸化によって合成できます。一般的な方法の1つは、フリルチオールを過酸化水素やヨウ素などの酸化剤と反応させる方法です。この反応は通常、穏やかな条件下、多くの場合室温で起こり、ジフリルジスルフィドを主要な生成物として得ます。

工業生産方法

工業環境では、ジフリルジスルフィドの合成には、フリルチオールを制御された環境で酸化剤と反応させる連続フロープロセスが使用される場合があります。この方法は、化合物を一貫して高収率で得ることができ、大規模生産に適しています。

化学反応の分析

反応の種類

ジフリルジスルフィドは、次のものを含むさまざまな化学反応を起こします。

酸化: ジスルフィド結合は、さらに酸化されてスルホキシドまたはスルホンを生成できます。

還元: ジスルフィド結合は、ジチオスレイトール(DTT)やトリス(2-カルボキシエチル)ホスフィン(TCEP)などの還元剤を使用して、チオールに還元できます。

置換: フリル基は、官能基が他の置換基と置き換えられる置換反応に関与できます。

一般的な試薬と条件

酸化剤: 過酸化水素、ヨウ素。

還元剤: ジチオスレイトール(DTT)、トリス(2-カルボキシエチル)ホスフィン(TCEP)。

反応条件: 穏やかな温度、多くの場合室温、中性からわずかに酸性のpH。

生成される主な生成物

酸化: スルホキシドまたはスルホンの生成。

還元: フリルチオールの生成。

置換: さまざまな置換されたフリル誘導体の生成。

科学研究への応用

ジフリルジスルフィドは、科学研究において幅広い用途を持っています。

化学: より複雑な分子の合成における構成単位として使用されます。そのユニークなジスルフィド結合は、有機合成における貴重な中間体となっています。

生物学: タンパク質の折り畳みと安定化における役割について研究されています。ジスルフィド結合は、タンパク質の構造的完全性を維持するために不可欠です。

医学: 特に、ジスルフィド結合を使用して薬剤を制御された方法で放出できる薬物送達システムにおける、その潜在的な治療用途について調査されています。

工業: 自己修復材料やポリマーの製造に使用されています。ジスルフィド結合の動的な性質により、特定の条件下で自己修復できる材料の開発が可能になります。

科学的研究の応用

Difuroyl Disulfide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique disulfide bond makes it a valuable intermediate in organic synthesis.

Biology: Studied for its role in protein folding and stabilization. Disulfide bonds are crucial in maintaining the structural integrity of proteins.

Medicine: Investigated for its potential therapeutic applications, particularly in drug delivery systems where disulfide bonds can be used to release drugs in a controlled manner.

Industry: Utilized in the production of self-healing materials and polymers. The dynamic nature of disulfide bonds allows for the development of materials that can repair themselves under certain conditions.

作用機序

ジフリルジスルフィドの作用機序は、主にジスルフィド結合の形成と切断に関与しています。生物系では、ジスルフィド結合はタンパク質構造の安定化に重要な役割を果たしています。タンパク質内の2つのシステイン残基間にジスルフィド結合が形成されると、その折り畳みと安定性に大きな影響を与える可能性があります。薬物送達システムでは、ジスルフィド結合の切断は細胞内の還元環境によって引き起こされ、治療薬が放出されます。

類似化合物との比較

類似化合物

ジベンジルジスルフィド: フリル基の代わりにベンジル基を持つ類似の構造。

ジメチルジスルフィド: フリル基の代わりにメチル基を含む。

ジエチルジスルフィド: フリル基の代わりにエチル基を含む。

独自性

ジフリルジスルフィドは、フリル基の存在により、他のジスルフィドとは異なる化学的性質を示すため、ユニークです。フリル基の芳香族性により、化合物の反応性と安定性に影響を与える可能性があり、有機合成や材料科学における特定の用途に適しています。

生物活性

Difuroyl disulfide, also known as difurfuryl disulfide, is a compound that has garnered attention for its biological activity, particularly in antimicrobial and anticancer applications. This article explores various aspects of its biological effects, including mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

This compound (C10H10O2S2) consists of two furyl groups linked by a disulfide bond. Its unique structure contributes to its reactivity and biological properties. The compound's molecular configuration allows it to interact with biological systems effectively, leading to various pharmacological effects.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a range of pathogenic microorganisms. Research indicates that it has the potential to inhibit the growth of bacteria and fungi, making it a candidate for use in food preservation and pharmaceutical applications.

Research Findings

- Antibacterial Effects : this compound has shown effectiveness against common pathogens such as Staphylococcus aureus and Vibrio parahaemolyticus. Studies have demonstrated that it can disrupt bacterial cell membranes, leading to cell lysis and death .

- Antifungal Activity : The compound also displays antifungal properties, inhibiting the growth of various fungal strains. This activity is particularly relevant in preventing food spoilage caused by fungal contamination .

-

Mechanisms of Action :

- Reactive Oxygen Species (ROS) Production : this compound induces oxidative stress in microbial cells by generating ROS, which can damage cellular components and lead to apoptosis .

- Quorum Sensing Inhibition : It has been noted that this compound can interfere with bacterial communication systems (quorum sensing), thereby inhibiting biofilm formation and virulence factor expression .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential:

- Induction of Apoptosis : Studies on human leukemia Jurkat cells have shown that this compound can induce DNA breakage and activate caspase-3, leading to programmed cell death .

- Cell Proliferation Inhibition : The compound has been noted to inhibit the proliferation of cancer cells in vitro, suggesting potential applications in cancer therapy .

Table 1: Summary of Biological Activities

Encapsulation Studies

Recent studies have explored the encapsulation of this compound in β-cyclodextrin to enhance its stability and release characteristics. This method aims to improve the compound's efficacy in practical applications while minimizing degradation during storage .

特性

分子式 |

C10H6O4S2 |

|---|---|

分子量 |

254.3 g/mol |

IUPAC名 |

S-(furan-2-carbonylsulfanyl) furan-2-carbothioate |

InChI |

InChI=1S/C10H6O4S2/c11-9(7-3-1-5-13-7)15-16-10(12)8-4-2-6-14-8/h1-6H |

InChIキー |

LUHDTJVPLYZWRP-UHFFFAOYSA-N |

正規SMILES |

C1=COC(=C1)C(=O)SSC(=O)C2=CC=CO2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。